2-(methoxymethyl)pyrrolidine-1-carboxamide
Description
2-(methoxymethyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C7H14N2O2. It is a pyrrolidine derivative, characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the 1-position
Properties
CAS No. |
578741-08-9 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for 2-(methoxymethyl)pyrrolidine-1-carboxamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(methoxymethyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The carboxamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
2-(methoxymethyl)pyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
2-(methoxymethyl)pyrrolidine-1-phosphamide: Features a phosphamide group in place of the carboxamide.
Uniqueness
2-(methoxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group enhances membrane permeability, while the carboxamide group provides specific interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
